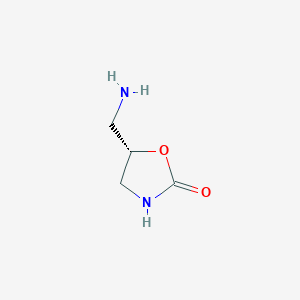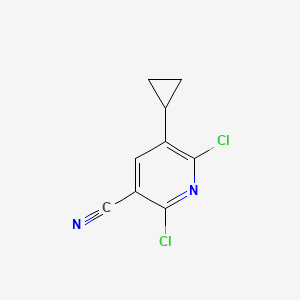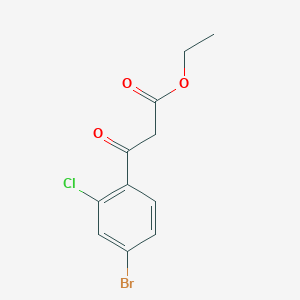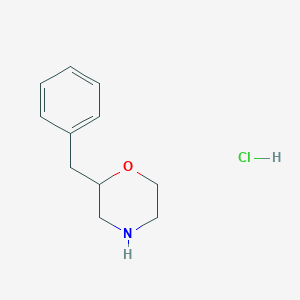
2-Benzylmorpholine hydrochloride
Overview
Description
2-Benzylmorpholine hydrochloride is a chemical compound that falls under the category of heterocyclic organic compounds. It has an empirical formula of C11H15NO and a molecular weight of 177.24 .
Synthesis Analysis
The synthesis of this compound has been reported in a method for the controllable synthesis of 3-aryl-benzomorpholine and 2-aryl-benzomorpholine cycloadducts via cross-coupling/annulation between electron-rich 2-aminophenols and 4-vinylphenols .Molecular Structure Analysis
The SMILES string of this compound is C1COC (CN1)Cc2ccccc2 . The InChI key is YZFCMGWCEXUGFX-UHFFFAOYSA-N .Scientific Research Applications
CCR3 Chemokine Receptor Antagonists
- A series of compounds closely related to 2-aminomethyl-4-benzylmorpholine have been investigated for their potential as CCR3 chemokine receptor antagonists. These compounds have shown promise in the treatment of asthma, allergic rhinitis, and other inflammatory diseases. One such compound, 766994, was in Phase II studies for asthma and allergic rhinitis treatment as of 2004 (Expert Opinion on Therapeutic Patents, 2004).
Synthesis of Appetite Suppressant Agents
- An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant, was achieved with a yield of 24%, using Sharpless asymmetric epoxidation strategy starting from trans-cinnamyl alcohol (Tetrahedron Letters, 2016).
Ring-Opening Polymerization
- The 3-benzylmorpholine-2,5-dione monomer was synthesized and used in ring-opening polymerization to create poly(ester amide) polymers, which have potential as drug delivery vehicles for hydrophobic drugs with aromatic moieties (Macromolecular Rapid Communications, 2022).
Intramolecular Reductive Amination Synthesis
- A high yielding enantioselective synthesis method for (R)-benzylmorpholine and related compounds was developed, which is significant for the preparation of pharmaceutical intermediates (Tetrahedron, 2010).
Organic Synthesis and Structural Analysis
- N-Benzyl-2-azanorbornene was synthesized via aqueous hetero Diels–Alder reaction, showcasing the utility of benzylmorpholine derivatives in organic synthesis and structural analysis (Journal of Chemical Education, 2008).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 2-Benzylmorpholine hydrochloride is classified under Acute Tox. 4 Oral hazard classification . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P264, P270, P301 + P312, and P501 .
Relevant Papers
- “Chemo-enzymatic synthesis of the active enantiomer of the anorressant 2-benzylmorpholine” by Paola D’Arrigo, Maria Lattanzio, Giuseppe Pedrocchi Fantoni and Stefano Servi .
- “Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine” by George R Brown, Gillian Forster, Alan J Foubister, Donald Stribling .
Properties
IUPAC Name |
2-benzylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIPFPULQKWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid](/img/structure/B3097714.png)
![1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B3097723.png)
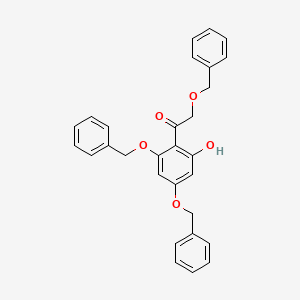
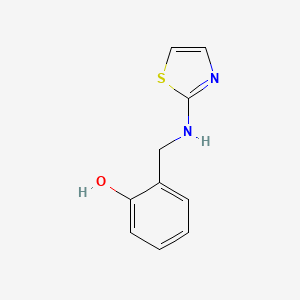


![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
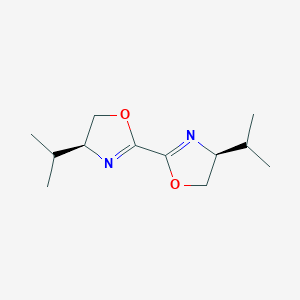
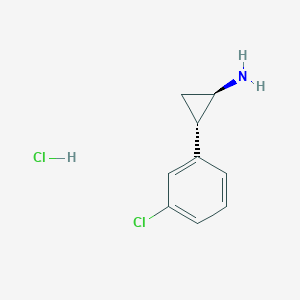
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
